molecular formula C18H18BrNO2 B1661556 (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one CAS No. 920801-93-0

(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

Cat. No.: B1661556
CAS No.: 920801-93-0
M. Wt: 360.2
InChI Key: SESJCTYJGGWWDG-GUYCJALGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a complex organic compound with significant potential in various scientific fields. This compound features a morpholine ring substituted with a bromophenyl group and a phenylethyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Addition of the Phenylethyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the phenylethyl group is introduced using an alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(4-isobutylphenyl)propanoic acid
  • 2-Hydroxy-2-methylpropiophenone
  • Methyl 4-fluorobenzoate

Uniqueness

Compared to similar compounds, (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one stands out due to its unique combination of a morpholine ring and a bromophenyl group. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(6R)-6-(4-bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESJCTYJGGWWDG-GUYCJALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737064
Record name (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920801-93-0
Record name (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Reactant of Route 2
Reactant of Route 2
(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Reactant of Route 3
(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Reactant of Route 4
(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Reactant of Route 5
Reactant of Route 5
(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Reactant of Route 6
(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.